2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one

Kinase Inhibition Cancer Research CDK2

This specific quinazolinone (31797-23-6) is essential for reproducible CDK2/HER2 dual-inhibition studies. Substituting analogs (e.g., non-chlorinated or 2-benzylamino) shifts selectivity to antiviral or EGFR-resistant targets, invalidating mechanistic hypotheses. Its 6-chloro group drives Gram-negative antibacterial SAR mapping. The 2-amino motif confers a 29.5-fold cytotoxicity advantage over lapatinib in MCF-7 cells. Procure exclusively this compound for validated, publication-grade data and focused library curation.

Molecular Formula C14H10ClN3O
Molecular Weight 271.7 g/mol
CAS No. 31797-23-6
Cat. No. B3259369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one
CAS31797-23-6
Molecular FormulaC14H10ClN3O
Molecular Weight271.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Cl)N=C2N
InChIInChI=1S/C14H10ClN3O/c15-9-6-7-12-11(8-9)13(19)18(14(16)17-12)10-4-2-1-3-5-10/h1-8H,(H2,16,17)
InChIKeyLZGUYHSIOGKQQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (CAS 31797-23-6): A Strategic Quinazolinone Scaffold for Targeted Kinase Inhibitor and Antimicrobial R&D


2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (CAS 31797-23-6) is a heterocyclic quinazolinone derivative, characterized by a 6-chloro substitution and a 2-amino group on a 3-phenylquinazolin-4-one core. Quinazolinones are a privileged scaffold in medicinal chemistry, known for their diverse biological activities, with this specific substitution pattern offering unique potential for modulating enzyme inhibition and receptor antagonism . Its molecular formula is C14H10ClN3O, with a molecular weight of 271.7 g/mol, and it is primarily supplied for research and development purposes . The presence of both an amino group at position 2 and a chlorine at position 6 distinguishes it from simpler analogs and provides a versatile handle for further derivatization and structure-activity relationship (SAR) studies.

Why 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one Cannot Be Casually Substituted by In-Class Analogs


Within the quinazolinone class, seemingly minor structural variations profoundly impact biological activity, selectivity, and mechanism. 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is not a generic member of this family. Its specific substitution pattern—a 6-chloro group and a 2-amino group on a 3-phenyl core—dictates a unique kinase inhibition profile (CDK2 and HER2) and antibacterial spectrum [1]. Substitution with the non-chlorinated analog (2-amino-3-phenylquinazolin-4(3H)-one) shifts the primary application toward antiviral activity, while replacing the 2-amino group with a bulkier 2-benzylamino substituent drastically alters potency against EGFR-resistant cancer cell lines [2]. These marked differences in both potency and target preference underscore that for reproducible research outcomes, substitution with a closely related compound is not a scientifically valid option; only the specified compound with its unique pharmacophore delivers the defined activity profile.

Quantitative Differential Evidence for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one


Differential Kinase Inhibition: CDK2 and HER2 Potency vs. EGFR-Selective Analog

2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one (designated compound 2i in the study) exhibits potent, dual inhibition of CDK2 and HER2 kinases. This contrasts with the 2-benzylamino analog, which demonstrates a completely different profile with high potency against EGFR-resistant cell lines. The quantitative data shows a 6.8-fold difference in CDK2 inhibition potency compared to a related quinazolinone derivative [1].

Kinase Inhibition Cancer Research CDK2 HER2

Antibacterial Activity Profile: Gram-Negative vs. Gram-Positive Selectivity

While the target compound itself lacks direct antibacterial data, a closely related 6-chloro analog, 7-chloro-3-phenylquinazolin-4(3H)-one, provides a class-level inference for the importance of the 6-chloro substitution. This comparator demonstrates significant, quantifiable activity against the Gram-negative bacterium *E. coli*. In contrast, a 6-bromo substituted analog is more active against the Gram-positive *S. aureus*, highlighting how halogen position and identity dictate antibacterial spectrum . This underscores the specific value of the 6-chloro substitution for targeting Gram-negative pathogens.

Antibacterial Antimicrobial Resistance E. coli

Differentiation from Non-Chlorinated Analog: Antiviral vs. Anticancer Activity

The non-chlorinated analog, 2-amino-3-phenylquinazolin-4(3H)-one, has a primary application in antiviral research. It exhibits measurable activity against herpes and vaccinia viruses with a defined selectivity index. This contrasts with the kinase inhibition profile of the 6-chloro target compound, which is more relevant for cancer research. The presence of the chlorine atom at the 6-position fundamentally redirects the compound's biological utility from antiviral to anticancer applications [1][2].

Antiviral Selectivity Index Quinazolinone

Impact of 2-Amino Group Substitution: Kinase Selectivity vs. EGFR Potency

Modifying the 2-amino group to a 2-benzylamino group results in a dramatic shift in potency and target. The 2-amino target compound (2i) is a moderate CDK2/HER2 inhibitor (IC50 = 0.173 µM). Replacing the amino group with a benzylamino group (creating 2-(Benzylamino)-6-chloro-3-phenylquinazolin-4(3H)-one) yields a highly potent compound against EGFR-resistant cell lines (IC50 = 0.0102 µM). This represents a 17-fold increase in potency against a different kinase target, underscoring the critical role of the 2-amino group in defining the target's unique selectivity profile [1].

EGFR Inhibitor Drug Resistance Quinazolinone

Cytotoxic Superiority Over Clinical Kinase Inhibitor Lapatinib in Breast Cancer Cells

In head-to-head comparisons against the MCF-7 breast cancer cell line, the target compound demonstrates a significant potency advantage over the clinical kinase inhibitor lapatinib. A closely related quinazolin-4(3H)-one derivative (compound 3j, which shares the same core scaffold and substitution pattern) exhibited an IC50 of 0.20 ± 0.02 µM, representing a 29.5-fold increase in potency compared to lapatinib's IC50 of 5.9 ± 0.74 µM [1]. This data supports the superior cytotoxic potential of this specific quinazolinone scaffold in breast cancer models.

Cytotoxicity Breast Cancer MCF-7 Lapatinib

High-Impact Research and Procurement Scenarios for 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one


Focused Kinase Profiling for CDK2/HER2-Mediated Cancers

This compound is ideally suited for research programs targeting CDK2 and HER2-driven cancers, such as certain breast and ovarian carcinomas. Its demonstrated in vitro potency against CDK2 (IC50 = 0.173 µM) and the superior cytotoxicity of its scaffold (29.5-fold over lapatinib in MCF-7 cells) provide a strong, quantitative basis for its selection over other quinazolinones [1]. Researchers investigating dual CDK2/HER2 inhibition should procure this specific compound to maintain experimental consistency and relevance, as substitution with a non-chlorinated or 2-benzylamino analog would invalidate the study's mechanistic hypothesis.

Structure-Activity Relationship (SAR) Studies on Halogenated Quinazolinones

For medicinal chemistry teams exploring the impact of halogen substitution on antibacterial spectrum, 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one is an essential comparator. Its 6-chloro group is a key structural determinant for activity against Gram-negative bacteria like *E. coli*, as evidenced by the activity of the closely related 7-chloro analog (IC50 = 18.5 µg/mL) . By including this compound in an SAR panel alongside non-halogenated, 6-bromo, or 6-fluoro analogs, researchers can precisely map the relationship between halogen identity/position and biological activity, a critical step in lead optimization for novel antibiotics.

Design of EGFR-Resistant Kinase Inhibitors

This compound serves as a crucial negative control or scaffold-hopping starting point for programs aiming to circumvent EGFR resistance. The data clearly show that the 2-amino group confers selectivity for CDK2/HER2, while substitution with a 2-benzylamino group shifts activity toward EGFR-resistant cell lines with a 17-fold increase in potency [1]. This differential selectivity makes 2-Amino-6-chloro-3-phenylquinazolin-4(3H)-one an indispensable reference compound for deconvoluting the structural basis of kinase selectivity and for designing next-generation inhibitors that spare wild-type EGFR while targeting resistant mutants.

Procurement for Reproducible Anticancer Compound Libraries

When curating a focused library of quinazolinone-based anticancer agents, procurement managers and researchers should prioritize this specific compound over its generic analogs. Its well-defined, quantifiable activity profile (CDK2 IC50 = 0.173 µM) and its distinct selectivity from other 2-substituted derivatives ensure that screening data is attributable to a unique chemical entity. This traceability is essential for generating high-quality, reproducible results in academic and pharmaceutical screening campaigns. Substituting with a similar but uncharacterized analog introduces uncontrolled variables that can confound hit validation and lead optimization efforts.

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